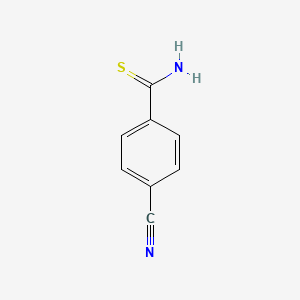

4-Cyanobenzene-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyanobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLBKOUQOKBIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629471 | |

| Record name | 4-Cyanobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-30-8 | |

| Record name | 4-Cyanobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Cyanobenzene 1 Carbothioamide and Its Analogues

Established Synthetic Routes to Aromatic Carbothioamides

The foundational methods for synthesizing aromatic carbothioamides, including 4-Cyanobenzene-1-carbothioamide, have been well-documented in chemical literature. These routes provide reliable access to the target compounds, though they may sometimes be limited by reaction conditions or substrate scope.

Conversion of Benzonitrile (B105546) Derivatives to Carbothioamides

A primary and direct route to aromatic carbothioamides is the thionation of the corresponding benzonitrile derivatives. This transformation involves the addition of a sulfur source to the nitrile group. While various reagents can effect this change, the use of hydrogen sulfide (B99878) or its surrogates is a common approach.

Aromatic nitriles are known to be important precursors in the synthesis of a variety of functional groups and heterocyclic compounds. nih.govchadsprep.comnih.gov The direct conversion of a nitrile to a primary thioamide can be achieved through treatment with reagents like ammonium (B1175870) sulfide. thieme-connect.com For electron-deficient aromatic nitriles, this reaction can proceed at room temperature, while other aromatic and aliphatic nitriles may require heating. thieme-connect.com The general transformation is depicted below:

Figure 1: General conversion of a benzonitrile derivative to a carbothioamide.

Figure 1: General conversion of a benzonitrile derivative to a carbothioamide.This method is advantageous due to the direct conversion of the readily available nitrile functionality.

Reaction of Thiosemicarbazide (B42300) Derivatives with Carbonyl Compounds

Thiosemicarbazide and its derivatives serve as versatile building blocks in the synthesis of various sulfur and nitrogen-containing heterocycles and other valuable organic compounds. nih.govresearchgate.net The reaction between a thiosemicarbazide and a carbonyl compound, such as an aldehyde or a ketone, leads to the formation of a thiosemicarbazone. nih.govnih.govchemmethod.com This condensation reaction is a cornerstone in the synthesis of this class of compounds. nih.govresearchgate.net

The general reaction involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N-NH-C(S)NH2 linkage. nih.gov These reactions are often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with the addition of a catalytic amount of acid. nih.govchemmethod.comresearchgate.net

A variety of thiosemicarbazones have been synthesized from different substituted aldehydes and ketones, demonstrating the broad applicability of this method. nih.govnih.govresearchgate.net The resulting thiosemicarbazones themselves are of significant interest due to their diverse biological activities. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Thiosemicarbazide | Aromatic Aldehyde | Thiosemicarbazone | nih.govresearchgate.net |

| 4-Phenylthiosemicarbazide | Aromatic Aldehyde/Ketone | N-Phenylthiosemicarbazone | nih.gov |

| N-(4-hippuric acid)thiosemicarbazide | Carbonyl Compound | Hippuric acid-derived thiosemicarbazone | nih.gov |

| 4-Methyl-4-phenyl-3-thiosemicarbazide | Aldehyde/Ketone | N-Methyl-N-phenylthiosemicarbazone | tandfonline.com |

Utilization of Lawesson's Reagent and Phosphorus Pentasulfide in Thioamide Formation

The thionation of amides is a widely employed and effective strategy for the synthesis of thioamides. Among the various thionating agents available, Lawesson's reagent and phosphorus pentasulfide (P4S10) are the most prominent and extensively used. nih.govorganic-chemistry.orgnumberanalytics.comwikipedia.orgsantiago-lab.commdpi.com

Lawesson's Reagent: This organosulfur compound is a mild and efficient reagent for the conversion of a wide range of carbonyl compounds, including amides, into their corresponding thiocarbonyl analogues. nih.govorganic-chemistry.orgnumberanalytics.com The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. nih.govsantiago-lab.com The mechanism is believed to proceed through a four-membered ring intermediate, similar to the Wittig reaction. nih.govorganic-chemistry.orgwikipedia.orgsantiago-lab.com One of the key advantages of Lawesson's reagent is its selectivity, often allowing for the thionation of amides in the presence of less reactive carbonyl groups like esters. nih.govorganic-chemistry.orgacs.org

Phosphorus Pentasulfide: P4S10 is a more traditional and powerful thionating agent. organic-chemistry.orgthieme-connect.com It is effective for the conversion of both amides and nitriles to thioamides. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.net When reacting with nitriles, the process often involves refluxing in a solvent such as ethanol. organic-chemistry.orgthieme-connect.com While highly effective, reactions with P4S10 can sometimes be less clean than those with Lawesson's reagent and may require more stringent conditions. organic-chemistry.org

The general scheme for the thionation of an amide to a thioamide is as follows:

Figure 2: General thionation of an amide to a thioamide using Lawesson's reagent or P4S10.

Figure 2: General thionation of an amide to a thioamide using Lawesson's reagent or P4S10.| Thionating Agent | Substrate | Product | Key Features | Reference |

| Lawesson's Reagent | Amide | Thioamide | Mild conditions, good selectivity | nih.govorganic-chemistry.orgnumberanalytics.com |

| Phosphorus Pentasulfide | Amide/Nitrile | Thioamide | Powerful reagent, can be used for nitriles | organic-chemistry.orgthieme-connect.comorganic-chemistry.org |

Novel Synthetic Approaches and Innovations

In recent years, the field of organic synthesis has seen a drive towards the development of more efficient, environmentally friendly, and versatile methodologies. This has led to the emergence of novel approaches for the synthesis of carbothioamide derivatives.

Microwave-Assisted Synthesis of Carbothioamide Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. thieme-connect.comresearchgate.netnih.govnih.gov The application of microwave technology to the synthesis of thioamides has been particularly successful.

For instance, the synthesis of primary thioamides from nitriles using ammonium sulfide can be significantly accelerated under microwave irradiation. thieme-connect.comresearchgate.net While electron-deficient nitriles react at room temperature, other aromatic and aliphatic nitriles that are sluggish under conventional heating can be converted to the corresponding thioamides in minutes using microwave heating. thieme-connect.com Similarly, the thionation of amides using Lawesson's reagent can be performed efficiently under solvent-free microwave conditions, which circumvents the need for dry solvents and an excess of the reagent. nih.govnih.gov

This approach offers a green and rapid alternative for the synthesis of a wide array of thioamide structures.

| Reaction Type | Reagents | Conditions | Advantages | Reference |

| Thionation of Nitriles | Nitrile, Ammonium Sulfide | Microwave, 80-130 °C, 15-30 min | Rapid, high yield, avoids H2S gas | thieme-connect.comresearchgate.net |

| Thionation of Amides | Amide, Lawesson's Reagent | Microwave, solvent-free | Rapid, high yield, avoids dry solvents | nih.govnih.gov |

One-Pot Reaction Strategies for Diversified Structures

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. rsc.orgclockss.orgnih.govyoutube.com This strategy has been applied to the synthesis of diverse carbothioamide-containing structures.

For example, one-pot, multi-component reactions can be designed to assemble complex heterocyclic systems incorporating a carbothioamide or a related functional group. These reactions often involve the condensation of an aldehyde, an amine or hydrazine (B178648) derivative, and a sulfur-containing component. rsc.orgclockss.org The development of such one-pot procedures allows for the rapid generation of libraries of structurally diverse compounds, which is particularly valuable in medicinal chemistry and drug discovery. acs.org

An example of a one-pot synthesis is the three-component condensation of an aldehyde, dithizone, and dimedone to afford N-(phenylimino)indazole-1-carbothioamides under solvent-free conditions. rsc.org Another approach involves the synthesis of 2-amino-indole-3-carboxamides from a 2-halonitrobenzene and a cyanoacetamide in a one-pot, two-step sequence. nih.gov

These strategies highlight the power of convergent synthesis in building molecular complexity efficiently.

Cascade Reaction Pathways for Complex Architectures

Cascade reactions, where a sequence of intramolecular transformations occurs in a single pot, offer an efficient route to complex molecular architectures from simple starting materials. A classic example relevant to the synthesis of aryl thioamides is the Willgerodt-Kindler reaction. wikipedia.org This reaction converts aryl alkyl ketones into the corresponding terminal thioamides. wikipedia.orgorganic-chemistry.org

The mechanism of the Kindler modification is a cascade process that begins with the formation of an enamine from an aryl ketone and a secondary amine (e.g., morpholine). wikipedia.org This enamine then reacts with elemental sulfur. The key rearrangement cascade is believed to proceed through a series of thio-substituted iminium-aziridinium intermediates, which effectively migrates the carbonyl function to the end of the alkyl chain, ultimately yielding the stable thioamide product after tautomerization and hydrolysis. wikipedia.orgorganic-chemistry.org While starting from an aryl ketone rather than a nitrile, this pathway demonstrates how a cascade of bond-forming and breaking events can be harnessed to construct the aryl carbothioamide structure.

More contemporary cascade reactions can be initiated electrochemically, allowing for the in-situ generation of highly reactive intermediates under metal-free conditions. organic-chemistry.org For instance, an electrochemically induced cascade has been used to assemble complex 1,4-benzoxazine derivatives. organic-chemistry.org This process involves the in-situ generation of two unstable cycloaddition partners—an o-azaquinone and an enamine—which then react via an inverse-electron-demand Diels-Alder (IEDDA) reaction. organic-chemistry.org Such one-pot methodologies, which allow for structural variation in both reacting partners, exemplify advanced strategies for building complex molecular libraries from simple precursors. organic-chemistry.org

Green Chemistry Principles in Synthesis of 4-Cyanobenzene-1-carbothioamide

The integration of green chemistry principles into the synthesis of thioamides is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of alternative reaction media, the development of catalytic systems, and the design of atom-economic syntheses.

A significant goal in green synthesis is the reduction or elimination of volatile organic solvents. For thioamide synthesis, several solvent-free and alternative media approaches have been developed.

One effective method involves performing reactions under solvent-free conditions, sometimes accelerated by microwave irradiation. mdpi.comorganic-chemistry.org For example, the conversion of amides and other carbonyl compounds to their thio-analogues can be achieved in high yields by mixing the substrates with Lawesson's reagent and exposing them to microwaves without any solvent. organic-chemistry.org This approach avoids the need for dry hydrocarbon solvents like benzene (B151609) or xylene and often reduces reaction times and the amount of reagent required. organic-chemistry.org Similarly, the Willgerodt-Kindler reaction has been adapted to solvent-free conditions to produce aryl thioamides. wikipedia.org

Water, as a non-toxic and abundant solvent, is an attractive medium for green synthesis. A mild and green synthesis of thioamides has been reported in water without the need for any external energy, additives, or catalysts. organic-chemistry.org Another aqueous method for producing thioamides from aldehydes utilizes sodium sulfide as the sulfur source in water, providing a practical and efficient process. mdpi.com

Supercritical fluids represent another class of alternative media. A novel method for synthesizing benzothioamide derivatives from the corresponding benzonitriles has been developed using H2S-based salts in supercritical CO2. acs.org This technique resulted in excellent yields (up to 98%) without the need for conventional organic solvents and demonstrated a significant increase in product yield compared to traditional solvent-based systems. acs.org

Table 1: Comparison of Solvent-Free and Alternative Media for Thioamide Synthesis

| Method | Key Features | Starting Materials | Sulfur Source | Conditions | Reference |

| Microwave-Assisted | Rapid, solventless, reduced reagent use | Amides, ketones, esters | Lawesson's Reagent | Microwave irradiation | organic-chemistry.org |

| Aqueous Medium | Catalyst/additive-free, room temp. | Aldehydes, amines | Elemental Sulfur | Water, room temperature | organic-chemistry.org |

| Supercritical CO₂ | High yield, no organic solvent | Benzonitriles | H₂S-based salts | Supercritical CO₂ | acs.org |

| Neat Reaction | Metal-free, simple work-up | Arenes, isothiocyanates | Isothiocyanate | Triflic acid, short time | nih.gov |

Catalytic methods are a cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions with high selectivity. mdpi.com While the specific application of zeolites and metal nanoparticles for the synthesis of 4-Cyanobenzene-1-carbothioamide is not extensively documented, the principles behind their use are highly relevant.

Zeolites are crystalline microporous aluminosilicates that are widely used as highly efficient heterogeneous catalysts. acs.org Their catalytic properties stem from their well-defined channel and cavity structures of molecular dimensions, which can lead to shape-selectivity, and their strong Brønsted acidity when charge-compensated with protons. acs.org These features make them ideal for a range of industrial processes, including cracking, isomerization, and hydrocarbon synthesis. rsc.org In the context of green chemistry, zeolites are valued for their stability, reusability, and ability to act as solid acid catalysts, replacing corrosive and difficult-to-handle liquid acids. acs.org

Metal nanoparticles are also of great interest in catalysis due to their high surface-area-to-volume ratio, which can lead to exceptionally high catalytic activity. This allows for a reduction in the amount of precious metal required for a given transformation. Gold nanoparticles, for instance, have shown unusual catalytic properties that are highly dependent on particle size and the nature of the support material.

While direct zeolite- or nanoparticle-catalyzed syntheses of 4-cyanobenzene-1-carbothioamide are not prominent in the reviewed literature, other catalytic systems have been successfully applied to thioamide synthesis. For example, copper(II) chloride (CuCl₂) has been used as a catalyst to prepare thioamide-containing dipeptides with high enantiomeric purity, where the catalyst was essential for preserving the stereochemistry of the starting material. organic-chemistry.org The development of such simple catalytic systems represents a move toward the more advanced and recyclable heterogeneous catalysts like supported metal nanoparticles and zeolites.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. mdpi.com

The design of synthetic routes with high atom economy is crucial for sustainable chemical production. Multi-component reactions are excellent examples of atom-economic processes, as they combine three or more reactants in a single step to form a complex product where most or all of the atoms from the starting materials are utilized. Several such reactions have been developed for the synthesis of thioamides.

A notable example is the three-component reaction involving an aldehyde, an amine, and elemental sulfur, known as the Kindler thioamide synthesis. mdpi.com This reaction constructs the thioamide backbone by combining all three components efficiently. Another highly atom-economic approach is the decarboxylative synthesis of thioamides from arylacetic acids, amines, and elemental sulfur powder, which proceeds without the need for a transition metal catalyst or external oxidant. mdpi.comacs.org In this process, the only significant byproduct is carbon dioxide.

A truly 100% atom-economic reaction incorporates all atoms of the reactants into the product. While achieving this is challenging, some reactions come close. For instance, the synthesis of thioamides from nitriles can be achieved by reacting them with thioacetic acid; this addition reaction has a high potential for atom economy. acs.org Designing syntheses that maximize the incorporation of starting materials into the final structure, such as 4-cyanobenzene-1-carbothioamide, is a key goal in modern organic synthesis.

Table 2: Illustrative Comparison of Atom Economy in Thioamide Synthesis

| Reaction Type | General Scheme | Byproducts | Atom Economy | Reference |

| Traditional Thionation | R-C(O)NH₂ + P₄S₁₀ → R-C(S)NH₂ | Phosphorus oxides | Low | |

| Atom-Economic 3-Component Reaction | R-CHO + R'-NH₂ + S₈ → R-C(S)NH-R' | H₂O | High | mdpi.com |

Derivatization and Functionalization Reactions

The carbothioamide moiety is a versatile functional group that can undergo a variety of transformations, allowing for the further elaboration of molecules like 4-cyanobenzene-1-carbothioamide. nih.govacs.org

The sulfur atom of the thioamide group is nucleophilic and can react with a range of electrophiles, while the carbon atom is electrophilic, making it susceptible to nucleophilic attack. This dual reactivity allows for diverse functionalization strategies. acs.org

One common transformation is desulfurization , which typically converts the thioamide back to an amide or into other functional groups like nitriles or amidines. This is often achieved using thiophilic (sulfur-loving) metal salts, such as those of silver(I), mercury(II), or copper(I). This reaction makes the thioamide group a useful intermediate or protecting group in a longer synthetic sequence.

The thioamide group can also participate in cross-coupling reactions . For example, a copper-catalyzed cross-coupling of thioamides with α-diazocarbonyl compounds has been developed to produce enaminones, which are valuable synthetic intermediates. acs.org Furthermore, the thioamide group can act as a directing group in C-H activation reactions. Palladium(II)-catalyzed C-H arylation of benzothioamides with boronic acids has been achieved, where the thioamide moiety directs the functionalization of a nearby C-H bond. acs.org

The carbothioamide group is also a key building block in the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, pyrazoline derivatives can be synthesized through the reaction of chalcones with thiosemicarbazide, which involves the cyclization of the carbothioamide unit. These reactions highlight the utility of the thioamide moiety as a handle for constructing more complex molecular scaffolds.

Transformations of the Cyano Group (e.g., to Amidoxime (B1450833), Oxadiazole)

The cyano group of 4-Cyanobenzene-1-carbothioamide is a versatile functional handle that can be converted into various five-membered heterocycles, significantly altering the molecule's properties. Key transformations include its conversion to an amidoxime, which serves as a crucial intermediate for the synthesis of oxadiazole rings.

The formation of an amidoxime from the nitrile functionality is a common and critical step. This reaction is typically achieved by treating the nitrile with hydroxylamine (B1172632) (NH₂OH), often in the presence of a base. This conversion transforms the cyano group into a C(=NOH)NH₂ moiety. This intermediate is pivotal for subsequent cyclization reactions. For instance, in the synthesis of the drug Ozanimod, a related cyano-containing intermediate is converted to an amidoxime group before further reaction. google.com

The resulting amidoxime can then be cyclized to form a 1,2,4-oxadiazole (B8745197) ring. This is generally accomplished by reacting the amidoxime with a carboxylic acid derivative (such as an acid chloride or anhydride) or a nitrile, often under dehydrating or oxidative conditions. nih.govgoogle.com The choice of reagent and reaction conditions determines the substituent at the 5-position of the resulting oxadiazole ring. One-pot procedures have also been developed, allowing for the direct synthesis of 1,2,4-oxadiazoles from nitriles and carboxylic acids without the isolation of the amidoxime intermediate. nih.gov

Various synthetic methods for forming the 1,2,4-oxadiazole ring from amidoximes have been reported:

Base-Catalyzed Cyclization: O-acylamidoximes, formed by the acylation of amidoximes, can undergo swift and efficient cyclization in the presence of organic bases. nih.gov

One-Pot Synthesis: Amidoximes can react directly with carboxylic acid derivatives or aldehydes in aprotic polar solvents like DMSO, with an inorganic base, to yield 1,2,4-oxadiazoles. nih.gov

Oxidative Cyclization: Oxidizing agents such as N-Bromosuccinimide (NBS) or iodine can be used to facilitate the cyclization of N-substituted amidoximes. nih.gov

Catalyst-Driven Condensation: Lewis acids like Scandium(III) triflate (Sc(OTf)₃) can catalyze the condensation of amidoximes with orthoesters. nih.gov Similarly, the Vilsmeier reagent can activate both carboxylic acids for O-acylation and the subsequent cyclocondensation into the oxadiazole ring. nih.gov

The table below summarizes various methodologies for the synthesis of 1,2,4-oxadiazoles, which are applicable to the amidoxime derived from 4-Cyanobenzene-1-carbothioamide.

| Starting Materials | Reagents & Conditions | Product Type | Ref |

| Amidoxime & Anhydride (B1165640) | DMSO, then NaOH | 1,2,4-Oxadiazole | nih.gov |

| N-Benzyl Amidoximes | NBS/DBU or I₂/K₂CO₃ | 1,2,4-Oxadiazole | nih.gov |

| Aryl Amidoximes & Trifluoroacetimidoyl Chlorides | NaH, TiO₂ nanoparticles | 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazole | nih.gov |

| Amidoxime & Carboxylic Acid | Vilsmeier reagent, Triethylamine, CH₂Cl₂ | 1,2,4-Oxadiazole | nih.gov |

| Nitrile & Ketone | Iron(III) nitrate | 3-Acyl/Benzoyl-1,2,4-oxadiazole | google.com |

Aromatic Substitution and Functional Group Interconversions on the Benzene Ring

The benzene ring of 4-Cyanobenzene-1-carbothioamide possesses two vacant positions (ortho to the cyano group and meta to the carbothioamide group) that are available for substitution. The directing effects of the existing substituents are crucial in determining the outcome of electrophilic aromatic substitution (EAS) reactions. Both the cyano (-CN) and the carbothioamide (-CSNH₂) groups are electron-withdrawing and act as meta-directors. youtube.comyoutube.com Therefore, incoming electrophiles will preferentially add to the positions meta to both groups, which are the positions ortho to the cyano group.

Standard electrophilic aromatic substitution reactions can be applied to introduce additional functional groups onto the benzene ring. masterorganicchemistry.com These reactions typically require a strong acid catalyst to activate the electrophile, making the relatively deactivated benzene ring susceptible to attack. masterorganicchemistry.com

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally more reliable than alkylation for deactivated rings. masterorganicchemistry.com

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid. This reaction can be challenging on strongly deactivated rings like the one in 4-Cyanobenzene-1-carbothioamide. masterorganicchemistry.com

The table below outlines the expected primary products from the monosubstitution of 4-Cyanobenzene-1-carbothioamide via electrophilic aromatic substitution.

| Reaction | Reagents | Expected Product | Ref |

| Nitration | HNO₃, H₂SO₄ | 4-Carbamothioyl-3-nitrobenzonitrile | youtube.com |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-carbamothioylbenzonitrile | masterorganicchemistry.com |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-carbamothioylbenzonitrile | masterorganicchemistry.com |

| Acylation | RCOCl, AlCl₃ | 3-Acyl-4-carbamothioylbenzonitrile | masterorganicchemistry.com |

Functional group interconversions (FGI) offer further pathways to modify the aromatic ring. youtube.comcompoundchem.com These reactions transform one functional group into another, which can alter the electronic properties of the ring and enable different subsequent reactions. youtube.com For example, a newly introduced nitro group can be reduced to an amino group (-NH₂) using reagents like tin (Sn) and hydrochloric acid (HCl). youtube.com This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, fundamentally changing the reactivity of the benzene ring for subsequent substitutions. youtube.com The resulting amine can be further converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. youtube.comyoutube.com

Chemical Reactivity and Transformation Mechanisms of 4 Cyanobenzene 1 Carbothioamide

Nucleophilic and Electrophilic Reactions of the Carbothioamide Moiety

The carbothioamide group, also known as a thioamide, is the central hub of reactivity in 4-Cyanobenzene-1-carbothioamide. Its chemical behavior is dictated by the presence of a soft sulfur atom, a nucleophilic nitrogen atom, and an electrophilic thiocarbonyl carbon atom.

Interaction with Electrophiles

The sulfur atom of the thioamide group is a primary site for electrophilic attack. Its soft nature makes it particularly susceptible to reaction with soft electrophiles. Alkylation of the sulfur atom is a common reaction, leading to the formation of thioimidate intermediates. These intermediates are valuable precursors for the synthesis of various heterocyclic systems. For instance, the reaction of thioamides with α-halo ketones or α-halo esters, a classic example being the Hantzsch thiazole (B1198619) synthesis, proceeds through the initial S-alkylation of the thioamide.

Reactions with Nucleophiles

The thiocarbonyl carbon of the carbothioamide moiety is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is more pronounced in thioamides compared to their amide counterparts due to the weaker C=S double bond. Nucleophilic attack on the thiocarbonyl carbon can lead to the formation of tetrahedral intermediates, which can then undergo various transformations.

One of the key reactions involving the nucleophilic character of the thioamide nitrogen is its participation in cyclization reactions. The nitrogen atom can act as an intramolecular nucleophile, attacking an electrophilic center within the same molecule to form a new ring system.

Reactions Involving the Cyano Group

The cyano group (-C≡N) on the benzene (B151609) ring introduces another layer of reactivity to the 4-Cyanobenzene-1-carbothioamide molecule. The electron-withdrawing nature of the cyano group influences the reactivity of the entire molecule and provides a handle for a variety of chemical transformations.

Nucleophilic Addition to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the nitrile to form imine anions, which upon hydrolysis yield ketones. This reaction provides a valuable method for the formation of new carbon-carbon bonds.

The nitrile group can also be hydrolyzed under acidic or basic conditions to either a carboxamide or a carboxylic acid, offering a pathway to further functionalize the molecule.

Cycloaddition Reactions of the Cyano Group

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A notable example is the [3+2] cycloaddition reaction with azides to form tetrazoles, a class of five-membered heterocyclic compounds with various applications. This reaction is often catalyzed by metal salts. Furthermore, research has shown that thioamides bearing electron-withdrawing groups, such as the cyano group in 4-Cyanobenzene-1-carbothioamide, can undergo an unconventional [3+2]-cycloaddition with benzynes. nih.gov In this reaction, the sulfur and nitrogen atoms of the thioamide act as a pseudo-1,3-dipole, leading to the formation of dihydrobenzothiazole derivatives. nih.gov

Cyclization and Heterocyclic Annulation Reactions

The true synthetic utility of 4-Cyanobenzene-1-carbothioamide is most evident in its application in the synthesis of a diverse range of heterocyclic compounds through cyclization and annulation reactions. The presence of both a nucleophilic thioamide moiety and an electrophilic cyano group within the same molecule, or in reactions with other bifunctional reagents, allows for the construction of various ring systems.

A prime example is the Hantzsch thiazole synthesis, where 4-Cyanobenzene-1-carbothioamide can react with α-halocarbonyl compounds to yield 2-substituted-4-(4-cyanophenyl)thiazoles. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Cyanobenzene-1-carbothioamide | α-Haloketone | 2-Substituted-4-(4-cyanophenyl)thiazole | Hantzsch Thiazole Synthesis |

| 4-Cyanobenzene-1-carbothioamide | Azide | 5-(4-Carbothioamidophenyl)tetrazole | [3+2] Cycloaddition |

| 4-Cyanobenzene-1-carbothioamide | Benzyne | Dihydrobenzothiazole derivative | [3+2] Cycloaddition |

Furthermore, intramolecular cyclization reactions of substituted thiobenzamides can lead to the formation of various fused heterocyclic systems. The specific outcome of these reactions is often dictated by the nature of the substituents and the reaction conditions employed.

Formation of Fused Heterocyclic Structures

4-Cyanobenzene-1-carbothioamide serves as a key building block in the creation of fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. These reactions often proceed through multi-component, one-pot syntheses that are efficient and environmentally conscious.

For instance, it can participate in cyclo-condensation reactions. A notable example is the synthesis of 4H-pyrimido[2,1-b]benzothiazoles, which can be achieved through a one-flask, three-component reaction involving an aldehyde, a β-ketoester, and an aminobenzothiazole derivative, a class of compounds to which 4-cyanobenzene-1-carbothioamide is related through its functional groups. researchgate.net Such syntheses are praised for their operational simplicity and good yields. researchgate.net The development of new synthetic routes for fused N-heterocyclic carbenes has also been a focus, utilizing methods like ring-closing metathesis to create stereochemically defined structures. nih.gov

The general strategy for forming these fused systems involves the reaction of the thioamide group with a suitable polyfunctional reagent. The initial nucleophilic attack by the sulfur or nitrogen atom of the thioamide moiety onto an electrophilic center is a common first step, followed by an intramolecular cyclization and dehydration or elimination of a small molecule to yield the final, stable fused heterocyclic product. The precise nature of the resulting fused ring system is dictated by the choice of the reaction partner.

Synthesis of Thiazole and Pyrazole (B372694) Derivatives

Thiazole Derivatives: The Hantzsch thiazole synthesis is a primary method for converting thioamides into thiazoles. nih.gov This reaction involves the condensation of a thioamide with an α-haloketone. In the case of 4-Cyanobenzene-1-carbothioamide, the reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen onto the ketone's carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. This method is highly versatile and allows for the introduction of various substituents onto the thiazole ring depending on the chosen α-haloketone.

Pyrazole Derivatives: While the direct conversion of the thioamide group into a pyrazole ring is less common, 4-Cyanobenzene-1-carbothioamide can be used as a starting material for more complex pyrazole-containing heterocycles. For example, it can be envisioned as a precursor to a molecule that is then reacted with a hydrazine (B178648) derivative. The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its substituted forms. astate.edu It is the versatility of the cyano and thioamide groups that allows for their transformation into functionalities suitable for pyrazole ring formation. researchgate.netnih.gov For instance, the thioamide could be hydrolyzed to the corresponding amide and then further manipulated, or the cyano group could be involved in a reaction to build up the necessary backbone for pyrazole synthesis.

A variety of novel pyrazole and thiazole derivatives have been synthesized, with many showing promising biological activities. researchgate.netresearchgate.net These syntheses often utilize readily available starting materials and proceed under mild reaction conditions. astate.eduresearchgate.net

Ring-Opening and Recyclization Mechanisms

Under certain reaction conditions, heterocyclic compounds derived from 4-Cyanobenzene-1-carbothioamide can undergo ring-opening and recyclization reactions. These transformations can lead to the formation of new, often more complex, heterocyclic structures.

A common example involves the treatment of a synthesized heterocyclic ring with a strong acid or base, or with another reactive species. This can induce the cleavage of a bond within the ring, generating a reactive intermediate. This intermediate can then undergo an intramolecular rearrangement or react with another molecule to form a new ring system.

For instance, a synthesized thiazole ring might be opened under specific conditions to yield an acyclic thioamide derivative. This acyclic intermediate could then be induced to cyclize in a different manner, perhaps by reacting with a different functional group within the same molecule that was previously inaccessible, leading to a structural isomer or a completely different heterocyclic scaffold. The insertion of arynes into C=O bonds represents a method that can lead to unstable intermediates, such as [2+2] cycloaddition adducts, which can then be converted into a variety of oxygen-containing heterocycles. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 4-Cyanobenzene-1-carbothioamide is crucial for optimizing reaction conditions and designing new synthetic pathways. researchgate.net

Reaction Intermediates and Transition State Analysis

Reaction intermediates are transient species that exist at local energy minima between reaction steps. libretexts.org For multi-step reactions, a complete energy diagram can be constructed by joining the diagrams for individual steps, with the product of one step serving as the reactant for the next. libretexts.org

Transition state analysis, often performed using computational chemistry methods, helps to elucidate the structure and energy of the highest energy point along the reaction coordinate for a particular step. For instance, in the cyclization step of thiazole synthesis, the transition state would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbonyl double bond. Understanding these transition states allows for predictions about how changes in the reactants' structures will affect the reaction's activation energy.

Influence of Substituent Effects on Reactivity (e.g., Electron-Withdrawing Cyano Group)

The cyano group at the para position of the benzene ring has a profound influence on the reactivity of 4-Cyanobenzene-1-carbothioamide. As a potent electron-withdrawing group, it affects the electron density throughout the molecule. nih.govrsc.org

This electron-withdrawing effect occurs through both inductive and resonance mechanisms. It decreases the electron density on the benzene ring and, consequently, on the thioamide functional group. This has several implications:

Nucleophilicity: The decreased electron density on the nitrogen and sulfur atoms of the thioamide group reduces their nucleophilicity. This can slow down reactions that rely on the nucleophilic character of the thioamide, such as the initial step of the Hantzsch thiazole synthesis.

Acidity: The electron-withdrawing cyano group increases the acidity of the N-H protons of the thioamide group, making deprotonation easier under basic conditions.

Electrophilicity: While the thioamide group is typically nucleophilic, the electron-withdrawing nature of the cyano group can enhance the electrophilicity of the carbon atom in the C=S bond under certain conditions.

The substituent effect is a key consideration in designing synthetic strategies and can be tuned to achieve desired reactivity. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies of the reactions of 4-Cyanobenzene-1-carbothioamide involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters. This information provides insight into the reaction mechanism, particularly the rate-determining step. For example, kinetic data can help to confirm whether the initial nucleophilic attack or the subsequent cyclization is the slowest step in a given heterocyclic synthesis.

| Parameter | Description | Implication for 4-Cyanobenzene-1-carbothioamide Reactions |

| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate a chemical reaction. | A higher activation energy implies a slower reaction rate. The electron-withdrawing cyano group may influence the activation energies of various steps. |

| Rate Constant (k) | A proportionality constant in the rate law of a chemical reaction. | Determined experimentally, it quantifies the rate of a reaction. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction at constant pressure. | Exothermic reactions (negative ΔH) are generally favored. |

| Entropy of Reaction (ΔS) | The change in the degree of disorder or randomness of a system during a reaction. | Reactions that result in an increase in the number of molecules often have a positive ΔS. |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | A negative ΔG indicates a spontaneous reaction. |

Coordination Chemistry of 4 Cyanobenzene 1 Carbothioamide Ligands

Ligand Design and Coordination Modes

The coordination behavior of 4-Cyanobenzene-1-carbothioamide is dictated by the interplay between its primary functional groups: the carbothioamide moiety and the cyano group, all attached to a central aromatic ring.

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. researchgate.netnih.govias.ac.in The carbothioamide group (-CSNH2) in 4-Cyanobenzene-1-carbothioamide contains two potential donor atoms: the soft sulfur atom and the harder nitrogen atom. This allows for multiple coordination modes.

Monodentate Coordination: The most common coordination mode for thioamides is monodentate, with the soft sulfur atom being the preferred donor site for many transition metals. researchgate.net This preference is explained by the Hard and Soft Acids and Bases (HSAB) theory, where softer metal ions favor coordination with the soft sulfur donor.

Bidentate Coordination: The ligand can also act as a bidentate chelating agent, coordinating through both the sulfur and the nitrogen atoms of the thioamide group to form a stable chelate ring. nih.govrsc.org This S,N-bidentate coordination is often facilitated by the deprotonation of the amide (-NH2) group, creating an anionic ligand that forms a strong bond with the metal center. In some cases, Schiff base ligands containing a thioamide moiety have been shown to coordinate in a tridentate fashion via pyridine (B92270) nitrogen, imine nitrogen, and sulfur atoms. nih.gov

The choice between monodentate and bidentate coordination depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The cyano group (-C≡N) at the para-position of the benzene (B151609) ring adds another layer of complexity and functionality to the ligand.

Bridging Ligand: While often non-coordinating, the nitrogen atom of the cyano group can act as a donor, leading to the formation of polynuclear complexes or coordination polymers. In this scenario, the 4-Cyanobenzene-1-carbothioamide ligand can bridge two metal centers, with the carbothioamide group binding to one metal and the cyano group binding to another. nih.gov This bridging can occur in a terminal fashion (M-N≡C-) or, more commonly in cyano complexes, through a linear M-C≡N-M' linkage if the ligand were to coordinate via its carbon, though coordination via the nitrile nitrogen is typical for this type of ligand. researchgate.netsciepub.com

Electronic Effects: The cyano group is strongly electron-withdrawing. This property influences the electron density across the entire molecule, including the carbothioamide group. nih.gov This electronic effect can modulate the donor strength of the sulfur and nitrogen atoms, thereby affecting the stability and properties of the resulting metal complexes. mdpi.com

Synthesis and Characterization of Metal Complexes

Complexes of 4-Cyanobenzene-1-carbothioamide with various transition metals have been synthesized and studied to understand their structure, bonding, and potential applications.

4-Cyanobenzene-1-carbothioamide and related thioamide ligands form stable complexes with a range of divalent transition metals. The geometry of these complexes is determined by the coordination number of the metal ion and the nature of the ligand itself. libretexts.org Common geometries include tetrahedral, square planar, and octahedral. libretexts.orgyoutube.com

Characterization of these complexes is typically performed using a combination of spectroscopic and analytical techniques. For instance, in related thiosemicarbazone complexes, infrared (IR) spectroscopy shows a shift in the ν(C=S) and ν(N-H) bands upon coordination, confirming the involvement of the sulfur and nitrogen atoms in bonding. Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide information about the geometry of the complex and the oxidation state of the metal ion.

Table 1: Representative Spectral and Magnetic Data for Transition Metal Complexes with Thioamide-Type Ligands

| Metal Complex (Representative) | Geometry | Key IR Bands (cm⁻¹) | Electronic Spectra λmax (nm) | Magnetic Moment (μeff, B.M.) | Reference |

|---|---|---|---|---|---|

| [Cu(L)Cl] (L=thiosemicarbazone) | Square Planar | ν(C=N), ν(C=S) shifts | d-d transitions | ~1.7-2.2 | sbmu.ac.ir |

| [Ni(L)2] (L=dithiobenzoate) | Square Planar | - | ~600 | Diamagnetic | elsevierpure.com |

| [Co(L)2] (L=Schiff base) | Octahedral | ν(M-N), ν(M-O) appear | ~7700, 10000, 16500 (for Co(II)) | ~4.75 (for high-spin Co(II)) | researchgate.net |

| [Zn(L)Cl2] (L=Schiff base) | Tetrahedral | ν(C=N) shifts | Ligand-to-metal charge transfer | Diamagnetic | sbmu.ac.ir |

| [Sn(L)2] (L=triazole-thiol) | Tetrahedral | ν(C=S) shifts | - | Diamagnetic | nih.gov |

Data are for representative complexes with similar donor groups and may not be for 4-Cyanobenzene-1-carbothioamide itself.

The synthesis of metal complexes with 4-Cyanobenzene-1-carbothioamide typically involves direct reaction between the ligand and a suitable metal salt in a polar solvent.

A common synthetic procedure is as follows:

The 4-Cyanobenzene-1-carbothioamide ligand is dissolved in a solvent such as ethanol (B145695) or methanol (B129727).

A solution of the metal salt (e.g., copper(II) acetate, nickel(II) chloride, zinc(II) acetate) in the same solvent is added to the ligand solution, usually in a 1:2 or 1:1 metal-to-ligand molar ratio. nih.govsbmu.ac.ir

The reaction mixture is often stirred and heated under reflux for several hours to ensure the completion of the reaction. nih.gov

Upon cooling, the solid metal complex precipitates out of the solution.

The resulting precipitate is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. nih.gov

The specific conditions, such as temperature, reaction time, and pH, can be adjusted to optimize the yield and purity of the desired complex. asianpubs.org

Stoichiometry and Stability Studies of Complexes

Detailed experimental studies on the stoichiometry and stability constants of metal complexes specifically with 4-Cyanobenzene-1-carbothioamide are not extensively reported in publicly available literature. However, the stoichiometry of metal complexes with related thioamide-containing ligands is often found to be 1:1 or 1:2 (metal:ligand), depending on the metal ion's coordination number and the steric bulk of the ligand. researchgate.netsoton.ac.uk The stability of such complexes is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base properties), the solvent system, and the pH of the medium. ucj.org.ua Generally, thioamides can exist in thione and thiol tautomeric forms, and the dominant form, which influences complex stability, is pH-dependent. ucj.org.uadntb.gov.ua

Table 1: Expected Stoichiometries of Metal Complexes with Bifunctional Ligands

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Coordination Geometry |

| Cu(II) | 1:1, 1:2 | Square Planar, Octahedral |

| Ni(II) | 1:1, 1:2 | Square Planar, Octahedral |

| Co(II) | 1:2 | Tetrahedral, Octahedral |

| Zn(II) | 1:2 | Tetrahedral |

This table represents expected trends based on the coordination chemistry of related ligands and is not based on experimental data for 4-Cyanobenzene-1-carbothioamide.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds is crucial for understanding the bonding and properties of these materials.

There is a notable absence of published single-crystal X-ray diffraction data for metal complexes of 4-Cyanobenzene-1-carbothioamide in major crystallographic databases. However, based on the structures of complexes with analogous ligands, several coordination modes can be anticipated. The thioamide group can coordinate through the sulfur atom (a soft donor) or the nitrogen atom (a harder donor). The cyano group can also act as a donor through its nitrogen atom, potentially leading to bridging between metal centers and the formation of coordination polymers.

For instance, in complexes of Ni(II) with other thioamide-containing ligands, both square planar and octahedral geometries have been observed. soton.ac.uk The specific geometry is often dictated by the ligand field strength and the nature of any co-ligands present. In the case of 4-cyanobenzoate (B1228447) complexes with Ni(II) and Cu(II), which feature a cyano group and a carboxylate group, distorted octahedral geometries are formed where the metal is coordinated by nitrogen and oxygen atoms.

Information regarding the solution-phase structural studies, such as dynamic coordination behavior of 4-Cyanobenzene-1-carbothioamide complexes, is not available in the current body of scientific literature. Such studies, typically conducted using techniques like variable-temperature NMR spectroscopy, would be invaluable for understanding ligand exchange processes, fluxional behavior, and the stability of different coordination isomers in solution.

The identity of the metal center and the nature of the counterion are expected to have a significant influence on the coordination geometry of complexes formed with 4-Cyanobenzene-1-carbothioamide.

Metal Center: The preferred coordination number and geometry of the metal ion play a primary role. For example, Cu(II) and Ni(II) can adopt both square planar and octahedral geometries, while Co(II) and Zn(II) often favor tetrahedral or octahedral arrangements. researchgate.net The electronic configuration of the metal ion, particularly the number of d-electrons, will also influence the ligand field stabilization energy and, consequently, the preferred geometry.

Electronic Properties and Bonding in Metal Complexes

The electronic properties and the nature of the metal-ligand bonding are fundamental to understanding the behavior of coordination complexes.

A detailed ligand field theory (LFT) or molecular orbital (MO) analysis for complexes of 4-Cyanobenzene-1-carbothioamide has not been reported. However, a qualitative discussion based on the nature of the ligand can be made.

4-Cyanobenzene-1-carbothioamide possesses both a soft donor (sulfur) and a harder donor (nitrogen of the thioamide), as well as the nitrogen of the cyano group. The interaction of these donor atoms with the d-orbitals of a transition metal would lead to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) would depend on the specific coordination mode and the geometry of the complex.

Molecular Orbitals: A molecular orbital diagram would show the formation of bonding, non-bonding, and anti-bonding orbitals from the interaction of the metal d-orbitals and the ligand orbitals. The thioamide group can participate in both σ- and π-bonding. The lone pair on the sulfur atom can form a σ-bond, while the C=S π-system can engage in π-backbonding with suitable metal d-orbitals. The cyano group is also a well-known π-acceptor ligand.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of 4-Cyanobenzene-1-carbothioamide to a metal ion induces significant changes in its vibrational and electronic spectra. These changes serve as key signatures for understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for determining the coordination mode of the 4-Cyanobenzene-1-carbothioamide ligand. The key vibrational bands to monitor are those associated with the C≡N (nitrile) and the C=S and N-H (carbothioamide) groups.

ν(C≡N) Stretching Vibration: In the free ligand, the C≡N stretching vibration typically appears in the range of 2220-2240 cm⁻¹. Upon coordination of the nitrile nitrogen to a metal ion, this band is expected to shift to a higher frequency (wavenumber). This blue shift is attributed to the kinematic coupling and the increase in the force constant of the C≡N bond upon coordination. The magnitude of this shift can provide insights into the strength of the metal-nitrogen bond.

ν(C=S) and ν(N-H) Vibrations: The thioamide group (-C(S)NH₂) exhibits characteristic bands for C=S and N-H stretching. The ν(C=S) band in the free ligand is typically found in the region of 800-850 cm⁻¹. If coordination occurs through the sulfur atom, this band will shift to a lower frequency due to the weakening of the C=S double bond character upon donation of electron density to the metal. Conversely, the ν(N-H) stretching bands, usually observed around 3100-3400 cm⁻¹, can also shift upon coordination, although these shifts can be more complex to interpret due to hydrogen bonding effects.

The following table summarizes the expected shifts in the IR vibrational frequencies upon coordination of 4-Cyanobenzene-1-carbothioamide.

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |

| C≡N | 2220-2240 cm⁻¹ | Increase (Blue Shift) | Kinematic coupling and increased bond strength. |

| C=S | 800-850 cm⁻¹ | Decrease (Red Shift) | Weakening of the C=S bond upon S-coordination. |

| N-H | 3100-3400 cm⁻¹ | Variable | Changes in hydrogen bonding and electronic environment. |

Electronic (UV-Vis) Spectroscopy:

The electronic spectra of complexes containing 4-Cyanobenzene-1-carbothioamide provide information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.

Ligand-Centered Transitions: The free ligand will exhibit absorptions in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and the carbothioamide group. Upon coordination, these bands may shift in energy.

d-d Transitions: For transition metal complexes, absorptions in the visible region often arise from electronic transitions between the d-orbitals of the metal ion (d-d transitions). The energy and intensity of these bands are dictated by the geometry of the complex and the strength of the ligand field created by the coordinating atoms of 4-Cyanobenzene-1-carbothioamide. The color of the complex is a direct result of these d-d transitions. For instance, different coordination environments (e.g., tetrahedral vs. octahedral) will result in different splitting patterns of the d-orbitals and thus different absorption spectra. libretexts.org

Charge Transfer Transitions: In some cases, intense charge transfer (CT) bands may be observed. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. libretexts.org LMCT bands involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, while MLCT bands involve the opposite process. These transitions are typically much more intense than d-d transitions.

Magnetic Properties of Paramagnetic Complexes

When 4-Cyanobenzene-1-carbothioamide coordinates to a paramagnetic metal ion (an ion with one or more unpaired electrons), the resulting complex will exhibit interesting magnetic properties. The study of these properties provides valuable information about the electronic structure and the number of unpaired electrons in the complex.

Magnetic Susceptibility:

The magnetic susceptibility of a material is a measure of how it responds to an applied magnetic field. Paramagnetic complexes are attracted to a magnetic field, and the strength of this attraction is related to the number of unpaired electrons. The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility and is often reported in units of Bohr magnetons (B.M.).

For a given number of unpaired electrons (n), the spin-only magnetic moment (μ_so) can be estimated using the following formula:

μ_so = √[n(n+2)] B.M.

The experimentally measured effective magnetic moment can be compared to the spin-only value to gain insight into the electronic state of the metal ion. Deviations from the spin-only value can arise from orbital contributions to the magnetic moment.

The following table shows the theoretical spin-only magnetic moments for different numbers of unpaired electrons.

| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) in B.M. |

| 1 | 1.73 |

| 2 | 2.83 |

| 3 | 3.87 |

| 4 | 4.90 |

| 5 | 5.92 |

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a highly sensitive technique used specifically to study paramagnetic species. nih.gov It provides detailed information about the electronic environment of the unpaired electron(s). The EPR spectrum of a paramagnetic complex of 4-Cyanobenzene-1-carbothioamide would be characterized by its g-values and hyperfine coupling constants.

g-Values: The g-value is a measure of the interaction of the unpaired electron with the external magnetic field. It is analogous to the chemical shift in NMR spectroscopy. The g-values are sensitive to the geometry of the complex and the nature of the coordinating atoms. For example, in a Cu(II) complex, the relative values of g_|| and g_⊥ can help to distinguish between different geometries such as square planar or trigonal bipyramidal. researchgate.net

Hyperfine Coupling: Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the ligand donor atoms (e.g., ¹⁴N). The resulting splitting pattern in the EPR spectrum can provide direct evidence for the coordination of specific atoms and help to elucidate the structure of the complex. nih.gov

The magnetic properties of paramagnetic complexes of 4-Cyanobenzene-1-carbothioamide will be highly dependent on the specific metal ion, its oxidation state, and the coordination geometry adopted by the complex.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Cyanobenzene 1 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 4-Cyanobenzene-1-carbothioamide provides critical information about the electronic environment and connectivity of its protons. In a typical spectrum recorded in a solvent like DMSO-d₆, the protons of the thioamide group (-CSNH₂) appear as two distinct singlets at approximately 10.02 ppm and 9.61 ppm. The downfield chemical shift of these protons is attributed to the deshielding effect of the adjacent electron-withdrawing thiocarbonyl (C=S) group and their acidic nature.

The aromatic region of the spectrum is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. It displays a typical AA'BB' system, which often simplifies to two distinct doublets. One doublet, corresponding to the two protons ortho to the carbothioamide group, appears around 7.93 ppm. The other doublet, representing the two protons ortho to the cyano group, is found at approximately 7.82 ppm. Both doublets exhibit a coupling constant (J) of about 8.5 Hz, which is typical for ortho-coupling between adjacent protons on a benzene ring.

¹³C NMR Characterization of Functional Groups and Aromatic System

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the symmetry of the 1,4-disubstituted ring, four signals are expected for the aromatic carbons, in addition to the carbons of the carbothioamide and cyano functional groups.

The thiocarbonyl carbon (C=S) of the carbothioamide group is typically the most deshielded carbon in the spectrum, appearing at a chemical shift of approximately 197.7 ppm. The cyano group's carbon (-C≡N) resonates in a characteristic range, typically around 118-119 ppm. The aromatic carbons appear in the range of 110-150 ppm. The two quaternary carbons (substituted with the functional groups) can be distinguished from the protonated carbons. The carbon attached to the carbothioamide group (C-CSNH₂) is found around 143 ppm, while the carbon attached to the cyano group (C-CN) appears near 112 ppm. The two non-equivalent protonated aromatic carbons resonate at approximately 132.8 ppm and 128.6 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides essential data, 2D NMR experiments are invaluable for unambiguously confirming the complex structure of molecules like 4-Cyanobenzene-1-carbothioamide by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this molecule, a key cross-peak would be observed between the two aromatic doublets (at ~7.93 and ~7.82 ppm), confirming their ortho relationship (3-bond coupling) on the benzene ring. No correlations would be expected for the singlet NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (1-bond ¹H-¹³C coupling). The HSQC spectrum would show a correlation peak connecting the proton signal at 7.93 ppm to its corresponding carbon signal at ~128.6 ppm, and the proton signal at 7.82 ppm to its carbon at ~132.8 ppm, thus assigning the protonated carbons definitively.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying long-range (typically 2- or 3-bond) couplings between protons and carbons. It is crucial for piecing together different parts of the molecule. Key expected correlations for 4-Cyanobenzene-1-carbothioamide would include:

Correlations from the thioamide NH₂ protons (~10.02 and 9.61 ppm) to the thiocarbonyl carbon (~197.7 ppm) and the quaternary aromatic carbon C1 (~143.0 ppm).

Correlations from the aromatic protons at ~7.93 ppm to the quaternary carbon C1 (~143.0 ppm) and the cyano carbon (~118.5 ppm).

Correlations from the aromatic protons at ~7.82 ppm to the quaternary carbon C4 (~112.0 ppm) and the thiocarbonyl carbon (~197.7 ppm). These HMBC correlations would provide unequivocal evidence for the 1,4-substitution pattern and the identity of the functional groups attached to the aromatic ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Characteristic Absorptions of Carbothioamide and Cyano Groups

The vibrational spectrum of 4-Cyanobenzene-1-carbothioamide is dominated by absorptions arising from its two key functional groups.

Cyano Group (-C≡N): The nitrile group gives rise to a very strong and sharp absorption band in the IR spectrum, typically found in the range of 2220-2240 cm⁻¹. nih.govresearchgate.net In a molecule like this, conjugated to an aromatic ring, this peak is expected around 2230 cm⁻¹. nih.gov This band is also observable in the Raman spectrum, often with strong intensity. nih.govresearchgate.net

Carbothioamide Group (-CSNH₂): This group has several characteristic vibrational modes:

N-H Stretching: The N-H stretching vibrations of the primary thioamide appear as two distinct bands in the 3100-3400 cm⁻¹ region. These bands can be broadened due to hydrogen bonding.

C=S Stretching: The thiocarbonyl stretching vibration is more complex. Unlike a C=O stretch, the C=S stretch is heavily coupled with other vibrations, particularly the C-N stretch and N-H bend. This "thioamide B band" is often found in the 700-850 cm⁻¹ range and has significant C=S character. Another important band with C=S stretching contribution is the "thioamide A band" located between 1200-1350 cm⁻¹.

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can offer valuable insights into the conformational preferences of the molecule, particularly concerning the rotation around the single bond connecting the carbothioamide group to the phenyl ring. Different rotational isomers (conformers) would likely exhibit slightly different vibrational frequencies for modes involving the carbothioamide group due to changes in conjugation and steric interactions.

In a detailed study, if the experimental IR or Raman spectra show more bands than predicted by theoretical calculations for a single, lowest-energy conformation, it could indicate the presence of multiple conformers in equilibrium at the measurement temperature. By comparing experimental spectra with theoretical spectra calculated for different possible rotamers, it is possible to deduce the dominant conformation or the distribution of conformers in the sample. For instance, the planarity of the -CSNH₂ group with respect to the aromatic ring influences the degree of π-conjugation, which in turn affects the force constants and frequencies of the C=S and C-N stretching modes.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. The exact mass of 4-Cyanobenzene-1-carbothioamide has been computationally determined to be 162.02516937 Da. nih.gov This value is a critical piece of data for the unambiguous identification of the compound in complex mixtures.

Table 1: High-Resolution Mass Spectrometry Data for 4-Cyanobenzene-1-carbothioamide

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆N₂S | nih.gov |

| Exact Mass | 162.02516937 Da | nih.gov |

This table presents the exact mass of 4-Cyanobenzene-1-carbothioamide as determined by high-resolution mass spectrometry.

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. While specific fragmentation pathway studies for 4-Cyanobenzene-1-carbothioamide are not extensively detailed in the search results, general principles of fragmentation can be applied. The process typically involves the ionization of the molecule, followed by the cleavage of bonds to form fragment ions. nih.gov For nitrile-containing compounds, fragmentation pathways can involve the loss of the cyano group or rearrangements. nih.gov The study of these pathways, often aided by computational tools, helps to confirm the connectivity of atoms within the molecule. nih.gov

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.

UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by a compound. While specific UV-Vis absorption maxima (λmax) and molar extinction coefficients (ε) for 4-Cyanobenzene-1-carbothioamide are not explicitly provided in the search results, related compounds offer insights. Generally, aromatic compounds with chromophoric groups like the cyano and carbothioamide groups are expected to absorb in the UV region. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. researchgate.net Determining these values is crucial for quantitative analysis and for understanding the electronic transitions of the molecule. nih.govresearchgate.net

Luminescence spectroscopy measures the emission of light from a substance after it has absorbed light. This includes fluorescence and phosphorescence. The fluorescence quantum yield (ΦF) is a key parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. researchgate.net While specific luminescence data for 4-Cyanobenzene-1-carbothioamide is not available, studies on similar molecules show that the introduction of a cyano group can significantly influence fluorescence quantum yields. mdpi.com For instance, in some molecular systems, cyano-substitution has been shown to remarkably increase the fluorescence quantum yield. mdpi.com The quantum yield is a critical property for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Table 2: General Luminescence Parameters

| Parameter | Description |

| Fluorescence Quantum Yield (ΦF) | The ratio of the number of photons emitted through fluorescence to the number of photons absorbed. |

| Luminescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |

This table outlines key parameters used to characterize the luminescence properties of a compound.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, its crystal system, space group, and precise atomic coordinates can be determined. researchgate.net While a specific crystal structure determination for 4-Cyanobenzene-1-carbothioamide was not found in the provided search results, such an analysis would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This detailed structural information is fundamental to understanding the solid-state properties and molecular packing of the compound. researchgate.net

Unit Cell Parameters and Space Group Determination

A crystallographic study of 4-Cyanobenzene-1-carbothioamide to determine its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) has not been reported in publicly accessible databases. This information is essential for defining the basic repeating unit of the crystal lattice and is a foundational aspect of solid-state characterization.

Molecular Geometry and Bond Lengths/Angles

Without data from a single-crystal X-ray diffraction analysis, the precise bond lengths, bond angles, and torsion angles that define the molecular geometry of 4-Cyanobenzene-1-carbothioamide in the crystalline form are unknown. While computational methods can predict these parameters, experimental validation is crucial for scientific accuracy.

Intermolecular Interactions and Supramolecular Assembly

Furthermore, a Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, cannot be performed without the crystallographic information file (CIF) generated from an X-ray diffraction experiment. This analysis would provide quantitative insights into the nature and prevalence of different intermolecular interactions, contributing to a comprehensive understanding of the crystal packing.

Computational and Theoretical Investigations of 4 Cyanobenzene 1 Carbothioamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the properties of molecules like 4-Cyanobenzene-1-carbothioamide. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for calculating a wide range of molecular properties. researchgate.netnih.gov These calculations provide a detailed picture of the molecule at the electronic level.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals, Charge Distribution)

The electronic structure is fundamental to a molecule's chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. nih.gov The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govedu.krd A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule can be easily excited. nih.govnih.gov Conversely, a large energy gap implies greater stability and lower reactivity. edu.krd For molecules containing a benzonitrile (B105546) group, DFT calculations are frequently used to determine these energy gaps and predict molecular transitions. nih.gov

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron density around the molecule. nih.govnih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. nih.gov In 4-Cyanobenzene-1-carbothioamide, the electronegative nitrogen and sulfur atoms are expected to be regions of negative potential.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating capability nih.gov |

| ELUMO | -1.5 to -2.5 | Electron-accepting capability nih.gov |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity and kinetic stability nih.gov |

| Chemical Hardness (η) | ~2.0 to 2.5 | Resistance to change in electron distribution nih.gov |

| Electronegativity (χ) | ~3.7 to 4.7 | Global electronic character edu.krd |

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable bonds, such as the C-C bond connecting the carbothioamide group to the benzene (B151609) ring in 4-Cyanobenzene-1-carbothioamide, can exist in different spatial arrangements called conformations. mdpi.com Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate UV-visible absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.net